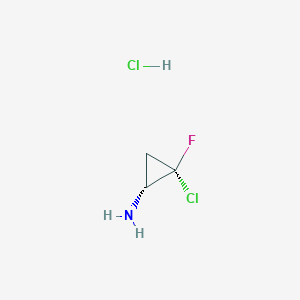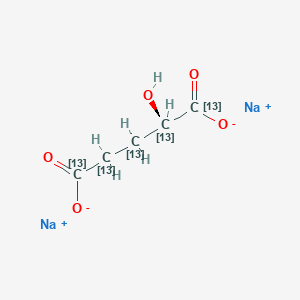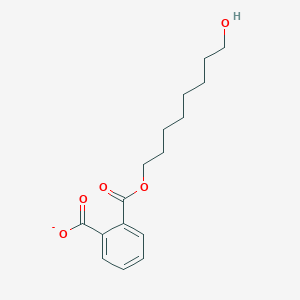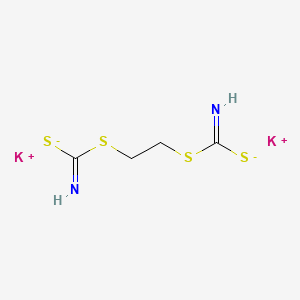
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar and a coenzyme involved in various metabolic processes. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is synthesized from glucose via the hexosamine biosynthetic pathway. The process involves several enzymatic steps, starting with the conversion of fructose 6-phosphate and glutamine to glucosamine-6-phosphate. This intermediate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted to N-acetylglucosamine-1-phosphate. The final step involves the transfer of a uridine diphosphate group to form Uridine 5’-Diphospho-N-acetylglucosamine .
Industrial Production Methods: Industrial production of Uridine 5’-Diphospho-N-acetylglucosamine-d3 typically involves the use of recombinant enzymes. These enzymes are overexpressed in microbial hosts such as Escherichia coli and co-immobilized on agarose beads for practical synthesis . This method allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, where it acts as a sugar donor. It is also involved in feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase .
Common Reagents and Conditions: Common reagents used in reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosyltransferases and nucleotide sugar transporters. The reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products: The major products formed from reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential for various cellular functions, including cell signaling and structural integrity .
科学研究应用
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has a wide range of scientific research applications:
Chemistry: It is used as a substrate in glycosylation reactions to study the synthesis of complex carbohydrates.
Industry: It is used in the production of glycosylated proteins and other biotechnological applications.
作用机制
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids. The compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase, regulating the hexosamine biosynthetic pathway . This regulation is crucial for maintaining cellular homeostasis and responding to changes in nutrient availability .
相似化合物的比较
- Uridine 5’-Diphospho-N-acetylgalactosamine
- Uridine 5’-Diphosphogalactose
- Uridine 5’-Diphospho-glucuronic acid
Comparison: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique in its role as a sugar donor for N-acetylglucosamine residues, whereas similar compounds like Uridine 5’-Diphospho-N-acetylgalactosamine and Uridine 5’-Diphosphogalactose are involved in the transfer of different sugar residues. This specificity makes Uridine 5’-Diphospho-N-acetylglucosamine-d3 particularly important in the synthesis of glycosaminoglycans and other N-acetylglucosamine-containing biomolecules .
属性
CAS 编号 |
952753-75-2 |
|---|---|
分子式 |
C₁₇H₂₄D₃N₃O₁₇P₂ |
分子量 |
610.37 |
同义词 |
Uridine 5’-(Trihydrogen diphosphate) P’-[2-(Acetyl-2,2,2-d3-amino)-2-deoxy-α-D-glucopyranosyl] Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


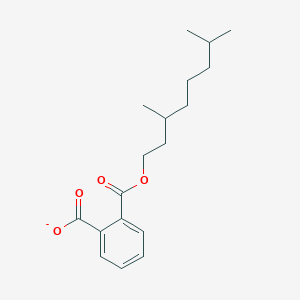
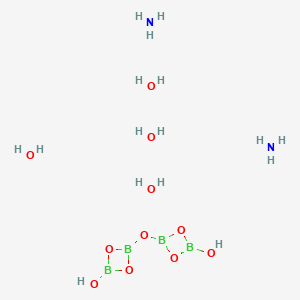
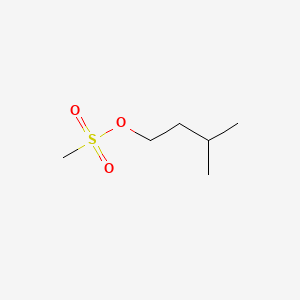
![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)
![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)
